molecular formula C6H13O7P B073220 3-Hydroxy-3-methyl-5-phosphonooxypentanoic acid CAS No. 1189-94-2

3-Hydroxy-3-methyl-5-phosphonooxypentanoic acid

Cat. No. B073220
CAS RN: 1189-94-2
M. Wt: 228.14 g/mol
InChI Key: OKZYCXHTTZZYSK-UHFFFAOYSA-N
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Description

“3-Hydroxy-3-methyl-5-phosphonooxypentanoic acid” is also known as phosphomevalonic acid . It is a type of chemical entity and is a monoalkyl phosphate .


Synthesis Analysis

The synthesis of “3-Hydroxy-3-methyl-5-phosphonooxypentanoic acid” is related to the mevalonate pathway. HMG-CoA reductase, the rate-controlling enzyme of the mevalonate pathway, catalyzes the conversion of HMG-CoA to mevalonic acid, a necessary step in the biosynthesis of cholesterol .


Molecular Structure Analysis

The molecular formula of “3-Hydroxy-3-methyl-5-phosphonooxypentanoic acid” is C6H10O7P . The average mass is 225.115 Da and the monoisotopic mass is 225.018066 Da .

Scientific Research Applications

1. Stereospecific Arylation and Synthesis Applications

3-Hydroxy-3-methyl-5-phosphonooxypentanoic acid is employed in the stereospecific arylation of allylic hydroxy phosphonate derivatives. This application is significant in the formal synthesis of complex organic compounds like (S)-(+)-ar-turmerone (Rowe & Spilling, 2003).

2. Role in Flavor and Aroma Precursors

The acid is also part of a group of hydroxy acids, such as 3-hydroxy-3-methylbutanoic (3OH3MB), that are precursors to relevant aroma compounds in wine and other alcoholic beverages. These compounds contribute significantly to the sensory properties of these beverages (Gracia-Moreno et al., 2015).

3. Biomedical and Pharmaceutical Uses

It is also noted for its use in the production of chiral hydroxyalkanoic acid monomers from polyhydroxyalkanoates (PHA), which are essential in the pharmaceutical and medical industries for their enantiomerically pure and R-configuration properties (Ren et al., 2005).

4. Applications in Organic Synthesis

This compound is involved in reactions like the Wittig-Horner reaction and other organic synthesis processes. These reactions are crucial for producing various olefinic and cyclic products, important in organic and medicinal chemistry (Boulos et al., 2012).

5. Applications in Material Science

The phosphonic acid group, which this compound is part of, finds extensive use in material science for surface functionalization, analytical purposes, and in the design of hybrid materials (Sevrain et al., 2017).

6. NMR Spectroscopy in Structural Analysis

The acid's derivatives are significant in nuclear magnetic resonance (NMR) spectroscopy for structural analysis and interpretation, particularly in the study of biologically active compounds and their metal-binding abilities (Chruszcz et al., 2003).

7. Inhibitory Activities in Biochemistry

Derivatives of this acid, such as 5'-hydroxy 5'-phosphonate derivatives of nucleosides, have been studied for their ability to inhibit certain enzymes, thereby finding potential applications in biochemistry and drug discovery (Chen et al., 2002).

8. Chemical Synthesis and Stereochemical Analysis

This compound is used in the synthesis of stereochemically complex molecules and in the determination of the absolute configuration of certain organic compounds (Ganci et al., 2000).

properties

IUPAC Name

3-hydroxy-3-methyl-5-phosphonooxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O7P/c1-6(9,4-5(7)8)2-3-13-14(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZYCXHTTZZYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOP(=O)(O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868263
Record name Phosphomevalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-methyl-5-phosphonooxypentanoic acid

CAS RN

1189-94-2
Record name Phosphomevalonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphomevalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphomevalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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